

Structural Elucidation of 5-Methoxy-6-nitro-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: 5-Methoxy-6-nitro-1H-indole

CAS No.: 175913-29-8

Cat. No.: B2914146

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Executive Summary

Compound: **5-Methoxy-6-nitro-1H-indole** Molecular Formula: C

H

N

O

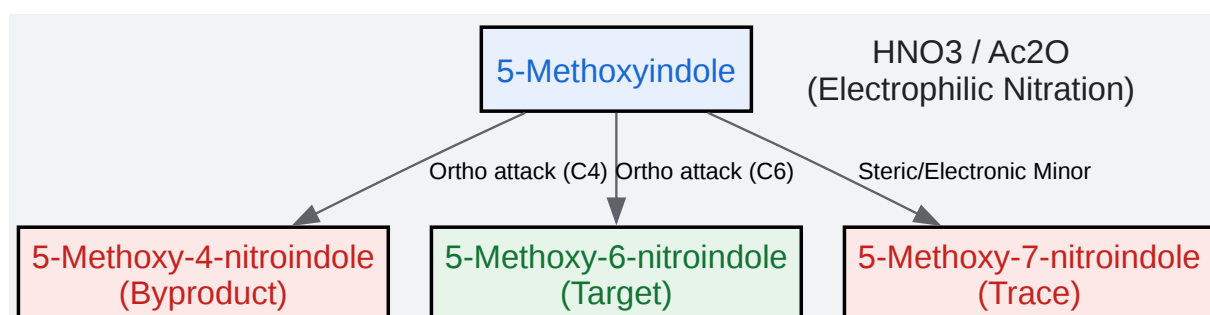
Exact Mass: 192.0535 CAS Number: 1006-94-6 (Generic 5-OMe), Specific Isomer Registry Required

The unambiguous identification of **5-methoxy-6-nitro-1H-indole** requires a rigorous analytical workflow to differentiate it from thermodynamically competitive isomers formed during nitration. This guide provides a self-validating protocol using ¹H NMR coupling constants, NOE (Nuclear Overhauser Effect) correlations, and HMBC connectivity to confirm the position of the nitro group relative to the methoxy substituent.

Synthesis Context & Isomer Generation

Understanding the synthesis route is essential for anticipating impurities. The direct nitration of 5-methoxyindole is an electrophilic aromatic substitution controlled by the activating methoxy group (ortho/para director) and the pyrrole ring.

- Reaction: Nitration of 5-methoxyindole (HNO₃, AcOH/Ac₂O).
- Regioselectivity: The methoxy group at C5 activates positions C4 (ortho) and C6 (ortho).
 - Path A (Major/Minor): Attack at C4
5-Methoxy-4-nitroindole.
 - Path B (Major/Minor): Attack at C6
5-Methoxy-6-nitroindole (Target).
- Challenge: Both isomers are yellow solids with similar R_f values. ¹H NMR is the primary tool for differentiation.



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Figure 1: Regiochemical outcomes of 5-methoxyindole nitration requiring structural differentiation.

Analytical Strategy: The Self-Validating System

To confirm the structure, we employ a "Triangulation Method" where three independent data points must converge:

- Mass Spectrometry: Confirms formula and odd electron count (Nitrogen rule).
- ¹H NMR Multiplicity: Distinguishes para-coupling (singlets) from ortho-coupling (doublets).
- NOE Spectroscopy: Spatial confirmation of the Methoxy-Proton proximity.

Mass Spectrometry (MS)

- Technique: ESI-HRMS (Positive Mode) or EI-MS.

- Expected Signal:

m/z.

- Diagnostic Fragmentation (EI):

- Loss of

(M-15): Typical for methoxyarenes.

- Loss of

(M-46): Characteristic of nitro compounds.

- Loss of

(M-30): Rearrangement typical in ortho-nitro aromatics.

Infrared Spectroscopy (IR)

- N-H Stretch:

(Indole N-H).

- Nitro Group: Two strong bands at

(asymmetric) and

(symmetric).

- C-O Stretch:

(Aryl ether).

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive step. The aromatic region (benzene ring) contains only two protons: H4 and H7. Their coupling pattern is the "fingerprint" of the isomer.

Theoretical Prediction of Coupling

Isomer	Protons on Benzene Ring	Relationship	Expected Multiplicity (J)
5-Methoxy-6-nitro	H4, H7	Para	Two Singlets (s) (or very weak doublets, Hz)
5-Methoxy-4-nitro	H6, H7	Ortho	Two Doublets (d) (Hz)
5-Methoxy-7-nitro	H4, H6	Meta	Two Doublets (d) (Hz)

Conclusion: If the aromatic protons appear as two distinct singlets, the structure is confirmed as the 6-nitro isomer (or the unlikely 4,7-disubstituted isomer, which is synthetically improbable here).

¹H NMR Data Assignment (400 MHz, DMSO-d₆)

Note: Chemical shifts are estimated based on substituent shielding/deshielding increments.

Position	Shift (ppm)	Multiplicity	Integral	Assignment Logic
NH-1	11.5 - 11.8	br s	1H	Indole NH (Exchangeable with D O).
H-7	8.15	s	1H	Diagnostic. Deshielded by ortho-NO . Appears as a singlet (para to H4).
H-2	7.55	t/d	1H	Adjacent to N. Coupled to H3 (Hz).
H-4	7.35	s	1H	Diagnostic. Shielded by ortho-OMe. Deshielded by meta-NO . Singlet.
H-3	6.60	t/d	1H	Indole C3 proton. Coupled to H2.
OMe	3.92	s	3H	Methoxy group. [1]

2D NMR Validation (NOESY/ROESY)

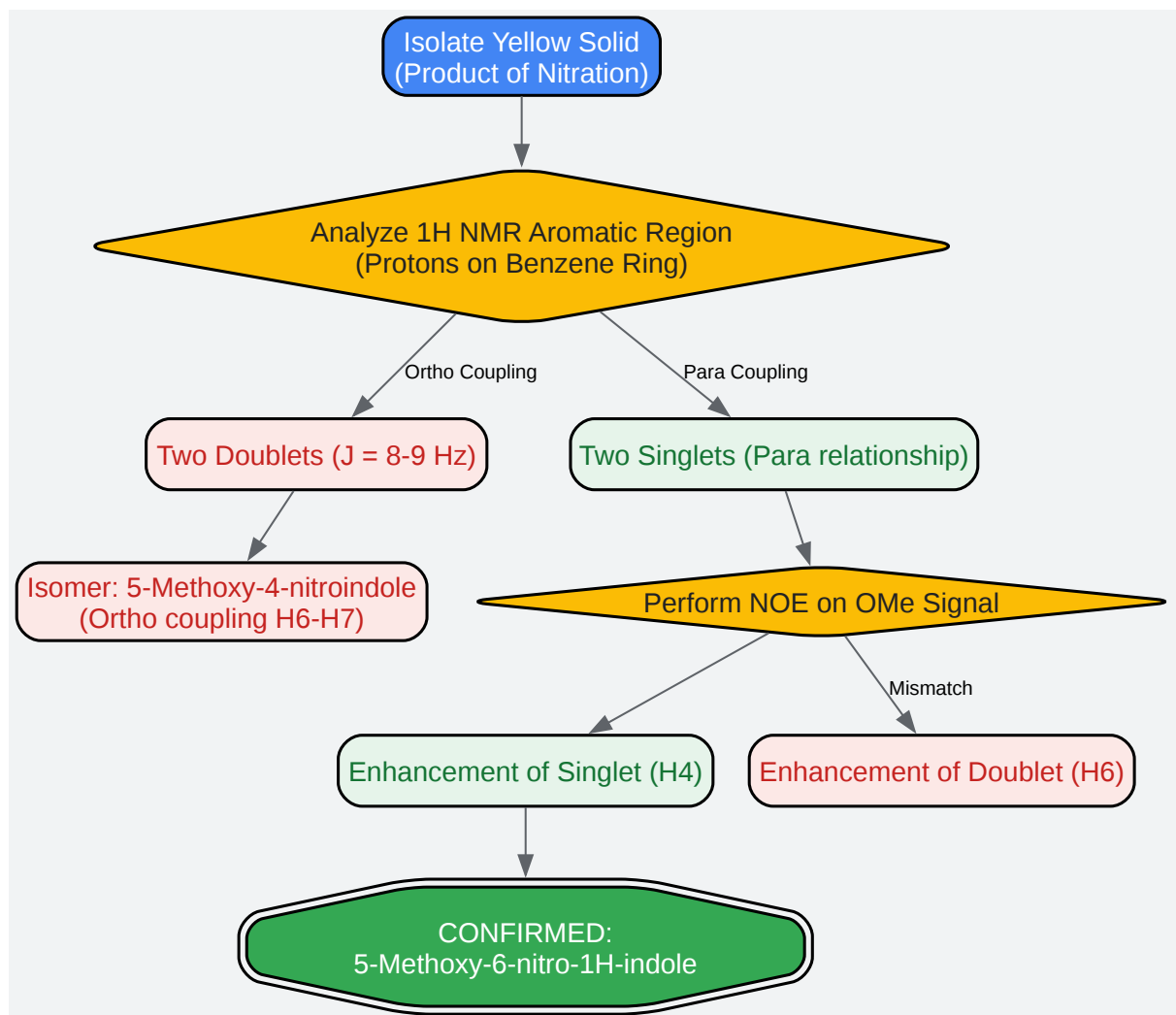
The NOE (Nuclear Overhauser Effect) experiment provides spatial proof.

- Irradiate OMe (3.92 ppm):

- Observation: Enhancement of the signal at 7.35 ppm (H4).
- Logic: The methoxy group at C5 is spatially close to H4.
- Differentiation: In the 4-nitro isomer, the OMe is at C5 and NO is at C4. The OMe would show NOE to H6. H6 would be a doublet.[2] In our target (6-nitro), the OMe enhances H4, which is a singlet.

Logic Tree for Isomer Identification

The following diagram illustrates the decision process for confirming the 5-methoxy-6-nitro isomer against its most common competitor.



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Figure 2: Decision tree for distinguishing 5-methoxy-nitroindole regioisomers via NMR.

Experimental Protocol: Isolation & Characterization Purification

Since nitration yields mixtures, column chromatography is mandatory.

- Stationary Phase: Silica Gel (230-400 mesh).
- Mobile Phase: Gradient of Hexanes:Ethyl Acetate (starting 90:10
60:40).
- Elution Order: The 4-nitro isomer (intramolecular H-bond between NH and NO
) is often less polar and elutes first. The 6-nitro isomer (more polar) elutes second.

Sample Preparation for NMR

- Dissolve ~5-10 mg of the purified solid in 0.6 mL DMSO-d6. (CDCl₃ may be used, but DMSO often resolves Indole NH and aromatic protons better).
- Ensure the solution is free of solid particulates to maintain field homogeneity (shimming).
- Acquire a standard 1H spectrum (16 scans min) and a NOESY or 1D-NOE targeting the methoxy peak.

References

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Sources

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